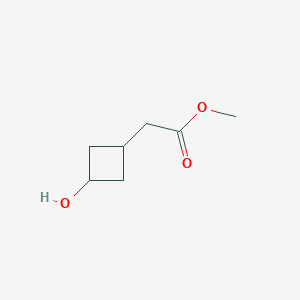
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide, also known as CTX-0294885, is a chemical compound that belongs to the class of quinoline carboxamides. It has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Rho-associated protein kinases (ROCK) . These kinases play a crucial role in various cellular processes such as cell motility, proliferation, and apoptosis.
Mode of Action
The compound acts as an inhibitor of the ROCK family of protein kinases . It binds to the catalytic site of these kinases, inhibiting their activity . This inhibition is reversed by ATP in a competitive manner .
Biochemical Pathways
The inhibition of ROCK kinases affects the Rho/ROCK pathway , which is involved in the regulation of smooth muscle contraction, actin cytoskeleton organization, and cell adhesion. By inhibiting ROCK kinases, the compound can affect smooth muscle relaxation .
Result of Action
The inhibition of ROCK kinases by this compound leads to the abolition of stress fibers in cells . This can have various effects on cellular functions, depending on the specific cell type and the context in which the compound is used.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide is its potent analgesic effects, which make it a valuable tool for studying pain pathways in animal models. Additionally, its favorable pharmacokinetic profile makes it easier to administer and study in laboratory settings. However, one limitation of this compound is its selectivity for the NaV1.7 channel, which may limit its utility in studying other voltage-gated sodium channels.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide. One area of interest is the development of novel analgesic drugs based on the structure of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on other voltage-gated sodium channels. Finally, this compound may have potential applications in other areas of research, such as the study of neurological disorders.
Synthesemethoden
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide involves a multi-step process that includes the condensation of 2-amino-1-cyclohexanecarboxamide with 2-chloro-1-(isobutylamino)ethanone, followed by cyclization with acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective blocker of the NaV1.7 voltage-gated sodium channel, which is involved in the transmission of pain signals. This makes this compound a potential candidate for the development of novel analgesic drugs.
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14(2)13-22-18-10-9-17(12-16(18)8-11-19(22)23)21-20(24)15-6-4-3-5-7-15/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCZRCAXJJCWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2851392.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851394.png)
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2851395.png)
![(E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2851396.png)





![N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2851406.png)

![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)
![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)